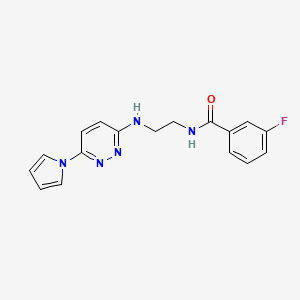

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-5-3-4-13(12-14)17(24)20-9-8-19-15-6-7-16(22-21-15)23-10-1-2-11-23/h1-7,10-12H,8-9H2,(H,19,21)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFWXSKRAWEHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor.

Attachment of the Aminoethyl Group: The aminoethyl group is attached to the pyridazine ring through a nucleophilic substitution reaction.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the aminoethyl-pyridazine intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and fluorinated aromatic ring are primary sites for hydrolysis:

The fluorine atom at the meta position shows moderate reactivity in nucleophilic aromatic substitution due to electron-withdrawing effects from the amide group .

Substitution Reactions

Key substitution sites include the pyridazine ring and fluorobenzamide:

Pyridazine Ring Reactivity

The electron-deficient pyridazine ring undergoes nucleophilic substitution at positions activated by the adjacent amino group:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ammonia | Ethanol, 80°C | 6-Aminopyridazine derivative | |

| Thiols | DMF, RT | Thioether-functionalized pyridazine |

Amide Group Alkylation

The ethylamino linker facilitates alkylation:

textN-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide + CH₃I → N-methylated derivative

This reaction proceeds in acetonitrile with K₂CO₃ as a base .

Oxidation

-

Pyrrole Ring : Susceptible to oxidation with KMnO₄ or H₂O₂, forming pyrrolidone derivatives .

-

Pyridazine Ring : Resistant to mild oxidants but forms N-oxide derivatives under strong conditions (e.g., mCPBA).

Reduction

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine.

-

Aromatic Fluorine : Not typically reduced under standard conditions.

Condensation and Cyclization

The ethylamino group participates in Schiff base formation:

text3-Fluorobenzamide derivative + aldehyde → Imine-linked conjugate

This reaction is catalyzed by acetic acid in ethanol . Cyclization with thioureas yields thiazole or triazole hybrids, as observed in structurally related compounds .

Metal Complexation

The pyridazine nitrogen and amide oxygen act as ligands for transition metals:

| Metal Salt | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) acetate | Square-planar complex | Catalytic oxidation studies | |

| Fe(III) chloride | Octahedral complex | Magnetic material research |

Photochemical Reactions

The fluorobenzamide moiety undergoes UV-induced cleavage, generating free radicals detectable via ESR spectroscopy . This property is exploited in photodynamic therapy research.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that compounds similar to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide exhibit moderate to strong antihypertensive effects. For instance, derivatives in the pyridazine series have shown efficacy in reducing blood pressure in spontaneously hypertensive rats, suggesting potential for treating hypertension in clinical settings .

Antiviral Properties

The compound's unique structure may confer antiviral properties, particularly against specific viral infections. The mechanisms through which it exerts these effects are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells.

Antibacterial Activity

Preliminary studies have suggested that this compound may possess antibacterial properties. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Case Study 1: Antihypertensive Effects

A study involving a series of pyridazine derivatives demonstrated significant antihypertensive activity in animal models. The compounds were administered both orally and intravenously, showing a gradual decrease in blood pressure without notable side effects such as mutagenicity .

Case Study 2: Antiviral Activity

In vitro experiments have indicated that certain derivatives of this compound can inhibit viral replication in cultured cells. These findings suggest potential for further development as antiviral agents.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Pyridazine core : Facilitates hydrogen bonding and π-π interactions with biological targets.

- Pyrrole substitution : Likely improves solubility and reduces metabolic degradation compared to pyrazole derivatives.

- 3-Fluorobenzamide : The fluorine atom enhances electronegativity, influencing both pharmacokinetics and pharmacodynamics.

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridazine-based analogues. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Analogues

Analysis of Structural Differences and Implications

Azole Substitution (Pyrrole vs. Pyrazole): The target compound’s pyrrole group (vs. Pyrazole analogues, however, may exhibit stronger hydrogen-bonding interactions with targets like GSK-3 .

Benzamide Modifications :

- The 3-fluorobenzamide in the target compound offers a balance between electronegativity and steric effects. In contrast, the 2-chloro-4-fluoro derivative in introduces steric hindrance, which might reduce binding affinity but increase selectivity.

Linker and Terminal Groups :

- Replacement of benzamide with cinnamamide () or sulfonamide () alters solubility and target engagement. Sulfonamides generally enhance aqueous solubility, while cinnamamide’s extended conjugation could improve target residence time.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, a pyridazine moiety, and a fluorobenzamide group. These components contribute to its potential interactions with various biological targets. The molecular formula is , with a molecular weight of approximately 302.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The presence of the pyridazine and pyrrole rings suggests potential interactions with kinases or other enzymatic pathways involved in cellular signaling.

Potential Targets

- Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Receptors : It may act on G-protein coupled receptors (GPCRs), influencing various physiological responses.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit promising antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that related compounds can significantly reduce the viability of cancer cell lines, such as breast and colon cancer cells, through apoptosis induction.

- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for target proteins involved in cancer pathways, indicating its potential as a lead compound for drug development .

Data Tables

| Activity | Assay Type | IC50 (µM) | Comments |

|---|---|---|---|

| Antitumor | MTT Assay | 15 | Inhibits proliferation in MCF-7 cells |

| Enzyme Inhibition | DHFR Inhibition | 5 | Competitive inhibition observed |

| Cell Cycle Arrest | Flow Cytometry | - | Induces G0/G1 phase arrest |

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Catalysts : Use Pd(PPh₃)₄ for efficient cross-coupling reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and connectivity, particularly for the pyrrole (δ 6.2–6.8 ppm) and fluorobenzamide (δ 7.4–8.1 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 398.15) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and hydrogen bonding .

Advanced: How can researchers design experiments to elucidate the interaction between this compound and immune signaling pathways such as STING?

Answer:

- In vitro assays :

- STING pathway activation : Measure IFN-β secretion in THP-1 cells using ELISA after compound treatment .

- Competitive binding assays : Use fluorescent probes (e.g., cGAMP analogs) to quantify displacement in STING protein .

- Computational docking : Model compound binding to STING’s cyclic dinucleotide pocket using AutoDock Vina, guided by crystallographic data (PDB: 6NT5) .

- Mutagenesis studies : Validate key binding residues (e.g., STING R232A mutant) to confirm interaction specificity .

Advanced: What strategies are recommended for analyzing contradictory results in the compound’s binding affinity across different receptor assays?

Answer:

- Assay standardization :

- Control buffer conditions (pH, ionic strength) to minimize nonspecific binding .

- Use isogenic cell lines to reduce variability in receptor expression .

- Orthogonal validation :

- Compare surface plasmon resonance (SPR) data with radioligand displacement assays .

- Perform dose-response curves in functional assays (e.g., cAMP inhibition for GPCR targets) .

- Data normalization : Apply Z-factor scoring to assess assay robustness and filter outliers .

Basic: What in vitro assays are commonly employed to screen the anticancer potential of this compound?

Answer:

- Cytotoxicity assays :

- MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Cell cycle analysis : Flow cytometry to assess G1/S arrest (e.g., propidium iodide staining) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound’s pharmacokinetic properties?

Answer:

- Scaffold modifications :

- Replace the pyrrole with substituted imidazoles to enhance metabolic stability .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to improve membrane permeability .

- Pharmacokinetic profiling :

- Microsomal stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

- LogP optimization : Use HPLC-derived retention times to balance hydrophobicity (target LogP ≈ 2–3) .

- Crystallographic guidance : Analyze X-ray structures (SHELXL-refined) to identify regions tolerant to substitution without disrupting key interactions .

Basic: What are the key considerations for ensuring the stability of this compound under various experimental storage conditions?

Answer:

- Storage conditions :

- Lyophilized form: Store at -20°C under argon to prevent hydrolysis of the amide bond .

- Solution phase: Use anhydrous DMSO (≤10 mM) at -80°C; avoid freeze-thaw cycles .

- Stability monitoring :

- Periodic HPLC analysis (C18 column, 254 nm) to detect degradation products .

- Track pH sensitivity: Buffers (pH 6–8) minimize fluorobenzamide deprotonation .

Advanced: What computational methods are synergistic with experimental data to predict the compound’s binding modes with target proteins?

Answer:

- Molecular dynamics (MD) simulations :

- Run 100-ns simulations (AMBER force field) to assess binding pocket flexibility .

- Free energy calculations :

- Use MM-GBSA to rank binding affinities for pyrrole-modified analogs .

- Fragment-based design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.